molecular formula C21H21FN2O3S B2792756 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251672-81-7

4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2792756
CAS No.: 1251672-81-7
M. Wt: 400.47
InChI Key: DWPUMTGXKZUHBV-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a useful research compound. Its molecular formula is C21H21FN2O3S and its molecular weight is 400.47. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Derivative Exploration

Research on compounds structurally related to N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide focuses on their synthesis, potential applications in drug development, and as probes or intermediates in chemical reactions. For instance, a study detailed the synthesis of a novel class of pyridazin-3-one derivatives, showcasing the utility of these compounds in the creation of fused azines, which are crucial for developing new pharmaceuticals and materials. This synthesis pathway highlights the compound's role in generating biologically relevant structures, suggesting its potential as a precursor for more complex derivatives with varied applications (Ibrahim & Behbehani, 2014).

Pharmacological Profiles and Molecular Docking

The exploration of similar compounds in pharmacology involves assessing their activity across various biological targets. For example, a set of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives underwent in silico molecular docking screenings, revealing moderate to good binding energies. Such studies underscore the compound's relevance in drug discovery, particularly for antimicrobial and antioxidant properties (Flefel et al., 2018).

Metabolic and Stability Investigations

Understanding the metabolic pathways and stability of chemical compounds is vital for their development into therapeutic agents. Research on similar structures has identified challenges in metabolic stability, leading to the investigation of heterocyclic analogues to improve pharmacokinetic profiles. This research is pivotal in identifying more stable and efficacious compounds for further development (Stec et al., 2011).

Novel Therapeutic Applications

Compounds with a similar molecular framework have been identified as potential therapeutic agents in neurology and psychiatry. For example, ABT-288, an H3 receptor antagonist, demonstrated procognitive effects in rodent models, suggesting that structurally related compounds could be explored for their cognitive-enhancing properties. This indicates the potential of N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide derivatives in treating cognitive disorders (Esbenshade et al., 2012).

Mechanism of Action

Target of Action

F3406-1840, also known as 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, is a novel small-molecule arenavirus inhibitor . The primary target of this compound is the Lassa mammarenavirus (LASV), a virus responsible for causing Lassa fever .

Mode of Action

F3406-1840 inhibits LASV entry into host cells by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by the LASV glycoprotein GP2 . This interaction blocks the virus from entering the host cell, thereby preventing the virus from replicating and spreading.

Biochemical Pathways

The compound’s action primarily affects the viral entry pathway. By inhibiting the LASV glycoprotein GP2, F3406-1840 prevents the virus from entering host cells. This disruption of the viral entry pathway effectively halts the virus’s life cycle, preventing it from replicating and spreading to other cells .

Result of Action

The primary result of F3406-1840’s action is the inhibition of LASV entry into host cells. This prevents the virus from replicating within the host, effectively halting the progression of the viral infection .

Action Environment

The action of F3406-1840 is influenced by the pH of the endosome compartment of the host cell. The compound interferes with the pH-dependent fusion process mediated by the LASV glycoprotein GP2, blocking the virus from entering the host cell . The efficacy and stability of F3406-1840 may be influenced by factors such as the concentration of the compound, the presence of other drugs or substances, and the overall health status of the host.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-15-10-12-23(13-11-15)21(25)20-14-24(17-8-6-16(22)7-9-17)18-4-2-3-5-19(18)28(20,26)27/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPUMTGXKZUHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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